托品碱

概述

描述

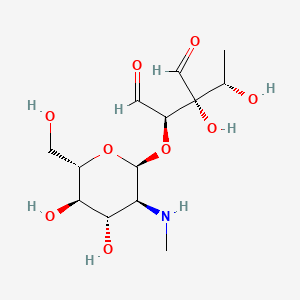

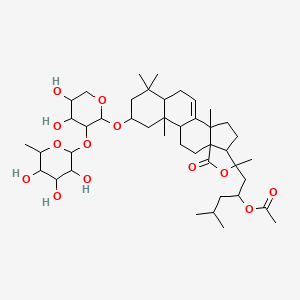

8-Methyl-8-azabicyclo[32It is a white hygroscopic crystalline powder that is highly soluble in water, diethyl ether, and ethanol . 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol is a central building block of many chemicals active in the nervous system, including tropane alkaloids. These compounds, such as long-acting muscarinic antagonists, are used as medicines due to their effects on the nervous system .

科学研究应用

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol serves as a precursor for the synthesis of various tropane alkaloids, which are valuable in medicinal chemistry .

Biology: In biological research, tropine and its derivatives are used to study the nervous system and the effects of muscarinic antagonists .

Medicine: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol derivatives, such as atropine and scopolamine, are used as medications to treat conditions like motion sickness, muscle spasms, and bradycardia .

Industry: In the pharmaceutical industry, tropine is used in the synthesis of drugs that target the nervous system. It is also used in the production of pesticides and other agrochemicals .

作用机制

Tropine, also known as 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol, is a derivative of tropane and is a central building block of many chemicals active in the nervous system .

Target of Action

Tropine primarily targets muscarinic receptors , which are a type of acetylcholine receptor . These receptors play a crucial role in the nervous system, mediating various physiological responses such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

Tropine operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on muscarinic receptors, it inhibits the parasympathetic nervous system . This interaction with its targets leads to changes in the physiological responses mediated by these receptors .

Biochemical Pathways

Tropine affects the biochemical pathways involving acetylcholine and its interaction with muscarinic receptors . By acting as an antagonist, it prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream effects of acetylcholine in the parasympathetic nervous system .

Pharmacokinetics

Tropine is well absorbed after administration and is distributed throughout the various body tissues and fluids . It has two phases of elimination: a rapid phase with a half-life of 2 hours, and a slow phase with a half-life of 13 hours . Much of the drug is destroyed by enzymatic hydrolysis, particularly in the liver, and between 13 to 50% is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Tropine’s action primarily involve the inhibition of the parasympathetic nervous system . This can lead to various physiological changes, such as pupil dilation and decreased secretions . It can also be used to treat poisoning by muscarinic agents, including organophosphates and other drugs .

生化分析

Biochemical Properties

Tropine interacts with various enzymes and proteins in biochemical reactions . The structure-function relationships of these enzymes influence tropine biosynthesis . For instance, the tropine forming tropinone reductase of W. somnifera (WsTR-I) has been identified .

Cellular Effects

Tropine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its potent pharmacological activities have made it the subject of study for over a century .

Molecular Mechanism

Tropine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the deuterium of [3-2H]tropine was retained when these compounds were converted into 6-hydroxycyclohepta-1,4-dione, an intermediate in tropine catabolism .

Temporal Effects in Laboratory Settings

The effects of tropine change over time in laboratory settings . Information on tropine’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of tropine vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Tropine is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Tropine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of tropine and its effects on activity or function are being studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol can be synthesized through the hydrolysis of atropine or other solanaceous alkaloids . The process involves the hydrolysis of the ester bond in atropine, resulting in the formation of tropine and tropic acid. This reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods: Industrial production of tropine often involves the extraction of tropane alkaloids from plants such as Atropa belladonna and Datura stramonium. These plants are rich sources of tropane alkaloids, which can be hydrolyzed to produce tropine . Advanced biotechnological methods, including microbial biosynthesis, are also being explored for the production of tropine .

化学反应分析

Types of Reactions: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Major Products:

Oxidation: Tropinone

Reduction: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol

Substitution: Acetyl tropine and other substituted derivatives.

相似化合物的比较

Pseudotropine: Differentiated by the position of the hydroxyl group, which is in the beta position in pseudotropine.

Atropine: An ester of tropine and tropic acid, used as a medication for various conditions.

Scopolamine: Another ester of tropine, used to treat motion sickness and postoperative nausea.

Uniqueness: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol’s unique structure, with a hydroxyl group at the third carbon, makes it a versatile building block for synthesizing various biologically active compounds. Its ability to undergo multiple chemical reactions and form different derivatives highlights its importance in medicinal chemistry .

属性

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHOMWAPJJPNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859224 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-97-7, 120-29-6, 7432-10-2 | |

| Record name | Pseudotropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tropine?

A1: Tropine has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol.

Q2: How can the stereochemistry of tropine and its stereoisomer pseudotropine be determined?

A2: Infrared (IR) spectroscopy provides a rapid and accurate method to determine the stereoisomeric composition of mixtures of tropine and pseudotropine. Each isomer exhibits characteristic peaks in the IR spectrum, allowing for quantitative analysis of their relative proportions. []

Q3: Can nuclear magnetic resonance (NMR) spectroscopy provide insights into the binding of tropine-containing molecules to enzymes?

A3: Yes, proton magnetic resonance studies have demonstrated the binding of atropine, a tropine ester, and its analogs to acetylcholinesterase. The changes in line width of specific resonances (N-methyl and phenyl groups) provide information about the binding interactions. This technique revealed that the positively charged nitrogen and phenyl group of atropine are directly involved in complex formation with the enzyme. []

Q4: Is there a way to synthesize tropine with isotopic labeling?

A4: Yes, researchers have developed methods to synthesize tropine labeled with carbon-14 (14C). One approach utilizes arabinose-5-14C or arabinose-UL-14C as the starting material, achieving a 27% yield of tropine-14C. This labeled tropine can then be used to synthesize atropine-14C, providing a valuable tool for metabolic studies. []

Q5: How stable is tropine under different conditions?

A5: While the stability of tropine itself has not been extensively discussed in the provided research, studies highlight the stability of atropine, a tropine ester. Injectable atropine sulfate solutions maintained significant atropine concentrations even 12 years past their labeled expiration dates, demonstrating remarkable stability. []

Q6: What is the role of tropine dehydrogenase in bacterial tropine metabolism?

A6: Despite being induced by growth on tropine, tropine dehydrogenase is not directly involved in the catabolic pathway of tropine in Pseudomonas AT3. The enzyme exhibits NADP+ dependence and shows activity with tropine and nortropine but not with pseudotropine or other related compounds. Deuterium labeling studies revealed that tropine dehydrogenase is not involved in the formation of 6-hydroxycyclohepta-1,4-dione, a key intermediate in tropine catabolism. []

Q7: How do bacteria utilize tropine as a sole carbon and energy source?

A7: Pseudomonas strain AT3, isolated for its ability to grow on atropine, utilizes tropine via a multi-step pathway. The initial step involves the removal of the methyl group from tropine as formaldehyde, resulting in the formation of nortropine. Nortropine is then converted to 6-hydroxycyclohepta-1,4-dione, a key intermediate in tropine degradation. []

Q8: What happens to 6-hydroxycyclohepta-1,4-dione during bacterial tropine degradation?

A8: In Pseudomonas AT3, 6-hydroxycyclohepta-1,4-dione undergoes oxidation to form cyclohepta-1,3,5-trione. This reaction is catalyzed by an NAD+-specific dehydrogenase induced during growth on tropine. []

Q9: Can the bacterial degradation pathway of atropine be exploited for the production of specific metabolites?

A9: Yes, Pseudomonas AT3 exhibits diauxic growth on atropine, first utilizing the tropic acid moiety and then the tropine portion. This characteristic can be exploited to accumulate specific metabolites. For instance, growing the bacteria in nitrogen-limited media while providing atropine as the sole carbon source results in the preferential utilization of tropic acid. This leads to the accumulation of tropine and novel keto compounds in the media, potentially valuable for various applications. []

Q10: Does tropine itself possess antimuscarinic activity?

A10: No, tropine alone does not exhibit antimuscarinic activity. This activity arises when tropine forms an ester with an aromatic acid, as observed in atropine. []

Q11: Can tropine be used in the synthesis of atropine?

A12: Yes, atropine can be chemically synthesized by esterifying tropine with tropic acid in the presence of hydrochloric acid. This reaction forms the basis for the large-scale production of atropine. []

Q12: What is the potential of tropine as a starting material for novel drug discovery?

A13: Tropine and its derivatives hold significant potential in drug discovery. Recent research has focused on developing NSAID ester prodrugs that incorporate tropine-like moieties. These prodrugs aim to target both cyclooxygenase-2 (COX-2) for anti-inflammatory activity and α7 nicotinic acetylcholine receptors (nAChRs) for potential synergistic effects. By combining the pharmacological properties of NSAIDs with the unique structural features of tropine, researchers aim to develop safer and more effective treatments for inflammatory disorders. []

Q13: What analytical techniques are commonly used to study tropine and its derivatives?

A14: Several analytical techniques are employed to characterize and quantify tropine and its related compounds. Gas chromatography-mass spectrometry (GC/MS) is a highly sensitive and specific method for determining the concentration of atropine and its metabolites in biological samples like blood and plasma. [, ]

Q14: Are there alternative methods for analyzing tropine-containing compounds in complex matrices?

A15: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is another powerful tool for analyzing tropane alkaloids, including tropine and its derivatives, in complex samples like teas, herbal teas, and animal feed. This technique allows for the simultaneous detection and quantification of multiple tropane alkaloids, even at trace levels, providing valuable information for quality control and safety assessments. [, ]

Q15: Can chromatography be used to separate and quantify atropine and its metabolites?

A16: Yes, filter paper chromatography offers a simple method for analyzing atropine and its breakdown products. Researchers have developed methods using different solvent systems and detection reagents to separate and quantify atropine, tropine, and tropic acid in biological samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B1682488.png)

![4-[({N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1682492.png)

![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)